Methyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate

aPKC inhibition kinase inhibitor SAR blood-retinal barrier

For teams investigating atypical protein kinase C (aPKC) in diabetic retinopathy or VEGF-induced vascular permeability, this compound provides the precise electron-donating 2,5-dimethylphenyl substitution pattern required for target engagement-a feature that generic aryl analogs cannot replicate. Key advantages: • Validated aPKC pharmacophore: electron-donating C-4 aryl groups are a structural prerequisite for inhibitory activity. • Dual-diversification scaffold: free 2-amino group (N-arylation) and unsubstituted C-5 position (cross-coupling) enable focused library expansion. • Reliable supply: accessed via the high-yielding Gewald multicomponent reaction, supporting multi-gram custom synthesis with predictable lead times.

Molecular Formula C14H15NO2S
Molecular Weight 261.34g/mol
CAS No. 350990-26-0
Cat. No. B442602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate
CAS350990-26-0
Molecular FormulaC14H15NO2S
Molecular Weight261.34g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)C2=CSC(=C2C(=O)OC)N
InChIInChI=1S/C14H15NO2S/c1-8-4-5-9(2)10(6-8)11-7-18-13(15)12(11)14(16)17-3/h4-7H,15H2,1-3H3
InChIKeyFNJZCTOWRDLENB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile: Methyl 2-Amino-4-(2,5-Dimethylphenyl)thiophene-3-carboxylate


Methyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate (CAS 350990-26-0, MFCD01922178, C₁₄H₁₅NO₂S, MW 261.34) belongs to the 2-amino-4-arylthiophene-3-carboxylate class, a scaffold accessed predominantly via the Gewald multicomponent reaction [1]. The compound features a 2-amino group, a methyl ester at C-3, and a 2,5-dimethylphenyl substituent at the C-4 position of the thiophene ring. This substitution pattern places it within a well-characterized pharmacophore for atypical protein kinase C (aPKC) inhibition, where electron-donating C-4 aryl groups are a structural prerequisite for target engagement [2]. It is commercially available from multiple suppliers at purities ≥95% as a research chemical .

Non-Interchangeability: Methyl 2-Amino-4-(2,5-Dimethylphenyl)thiophene-3-carboxylate


Within the 2-amino-4-arylthiophene-3-carboxylate series, the electronic nature of the C-4 aryl substituent is the primary determinant of biological activity, and generic replacement with an analog bearing a different aryl group can abrogate target engagement. The aPKC SAR study by Titchenell et al. (2013) explicitly demonstrated that electron-donating moieties at the C-4 aryl position are required for inhibitory activity, while electron-withdrawing or unsubstituted phenyl groups yield inactive or weakly active compounds [1]. The 2,5-dimethylphenyl group provides dual methyl electron donation, which is distinct from mono-methyl, methoxy, chloro, or unsubstituted phenyl analogs. Quantitative inhibition data from the BRENDA database confirm that the degree of aPKC inhibition at a fixed concentration (0.03 mM) varies dramatically with C-4 aryl identity—from 2% to 100% inhibition—underscoring that substitution at this position is non-interchangeable [2].

Quantitative Evidence: Methyl 2-Amino-4-(2,5-Dimethylphenyl)thiophene-3-carboxylate vs. Analogs


Electron-Donating C-4 Substitution for aPKC Inhibition

The Titchenell et al. (2013) SAR study established that electron-donating groups at the C-4 aryl position are a structural requirement for aPKC inhibition in the 2-amino-3-carboxy-4-phenylthiophene series [1]. The target compound carries a 2,5-dimethylphenyl group—a dual methyl-donating substituent—at C-4. In the BRENDA-compiled inhibition dataset at 0.03 mM, benzyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate (single methyl) achieves 60% inhibition, while benzyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate (electron-withdrawing Cl) shows markedly lower inhibition, and benzyl 2-amino-4-[4-(trifluoromethyl)phenyl]thiophene-3-carboxylate drops to 21% inhibition [2]. A direct comparator, ethyl 2-amino-4-(3-methylphenyl)thiophene-3-carboxylate, achieves 77% inhibition at the same concentration [2]. The 2,5-dimethyl substitution pattern provides stronger and more sterically directed electron donation than mono-methyl or para-methyl analogs, consistent with the published pharmacophore model that emphasizes the requirement for electron-rich C-4 aryl moieties [1].

aPKC inhibition kinase inhibitor SAR blood-retinal barrier

C-5 Position: Free vs. 5-Methyl Blocked

Methyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate (CAS 350990-26-0) bears a hydrogen at the C-5 position of the thiophene ring. In contrast, its closest structural congener, methyl 2-amino-4-(2,5-dimethylphenyl)-5-methylthiophene-3-carboxylate (CAS 350990-17-9, C₁₅H₁₇NO₂S, MW 275.37), has a methyl group at C-5 that irreversibly occupies this position . The unsubstituted C-5 position in CAS 350990-26-0 is amenable to electrophilic substitution (halogenation, formylation, nitration) and cross-coupling reactions, enabling late-stage diversification into libraries of 5-substituted analogs—a strategy that is precluded in the 5-methyl analog. The Gewald reaction methodology described by Buchstaller et al. (2001) demonstrates that the C-5 substituent is installed during the cyclization step, meaning the choice of starting ketone determines whether C-5 is available for downstream chemistry [1].

medicinal chemistry scaffold diversification thiophene functionalization

2-Amino Group Chan-Lam N-Arylation

The free 2-amino group in methyl 2-aminothiophene-3-carboxylate derivatives serves as a nucleophilic handle for diversification. Rizwan et al. (2015) developed a copper-mediated Chan-Lam cross-coupling protocol specifically using methyl 2-aminothiophene-3-carboxylate as the substrate, demonstrating N-arylation with both arylboronic acids and potassium aryltrifluoroborate salts in moderate to good yields [1]. The reaction tolerates a broad range of functional groups on the arylboron reagent, enabling the synthesis of diverse N-arylated 2-aminothiophene-3-carboxylate libraries. Compounds lacking the free 2-amino group (e.g., N-substituted or 2-acylamino derivatives such as DFBTA, which has a 2,5-difluorobenzamido substituent [2]) are the products of such derivatization but cannot serve as substrates for further N-functionalization.

N-arylation Chan-Lam coupling library synthesis

Gewald Reaction: One-Pot Synthesis

The target compound is accessible via the one-pot, three-component Gewald reaction, wherein a methyl ketone (2,5-dimethylacetophenone), methyl cyanoacetate, and elemental sulfur are condensed in the presence of a base (typically morpholine or morpholinium acetate) [1]. Buchstaller et al. (2001) demonstrated that this reaction tolerates a variety of aryl alkyl ketones to produce 2-aminothiophene-3-carboxylates bearing diverse 4-aryl groups in good to moderate yields [1]. A more recent one-pot Gewald protocol by Tber et al. (2015) using morpholinium acetate in ethanol at 60°C reported yields of 41–94% across a panel of 4-aryl-2-aminothiophene-3-carboxylates, with electron-rich aryl ketones generally providing higher yields [2]. The 2,5-dimethyl substitution pattern on the aryl ketone precursor provides electron donation that can facilitate the initial Knoevenagel condensation step, potentially improving synthetic throughput relative to electron-poor aryl analogs.

Gewald reaction heterocycle synthesis multicomponent reaction

Application Scenarios: Methyl 2-Amino-4-(2,5-Dimethylphenyl)thiophene-3-carboxylate


aPKC Inhibitor Hit Expansion in Vascular Permeability

For groups targeting atypical protein kinase C (aPKC) in the context of blood-retinal barrier (BRB) breakdown, diabetic retinopathy, or VEGF-induced vascular permeability, this compound provides an electron-rich 4-aryl substitution pattern that aligns with the established aPKC inhibitor pharmacophore [1]. The Titchenell et al. (2013) SAR data demonstrate that electron-donating C-4 aryl groups are required for aPKC inhibition, and the BRENDA dataset quantifies the steep activity drop-off when electron-withdrawing groups are substituted [2]. The free C-5 position enables further SAR exploration around hit compounds.

Diversifiable 2-Aminothiophene Building Block

The compound serves as a dual-diversification scaffold: the 2-amino group can be N-arylated via the validated Chan-Lam protocol of Rizwan et al. (2015) [1], while the unsubstituted C-5 position is available for electrophilic substitution or cross-coupling. This two-vector diversification strategy is not accessible with the 5-methyl analog (CAS 350990-17-9) or with 2-acylamino derivatives. Medicinal chemistry teams building focused libraries around the 4-arylthiophene-3-carboxylate pharmacophore can use this compound as a single starting material to access a broader analog space.

ANO1/TMEM16A Inhibitor with C-5 Modification Potential

The 4-arylthiophene-3-carboxylic acid scaffold has been validated as an ANO1 (TMEM16A) inhibitor chemotype, with lead compound DFBTA achieving an IC₅₀ of 24 nM and compound 42 showing IC₅₀ of 0.79 μM [1]. While the target compound is the methyl ester rather than the free carboxylic acid, it can be hydrolyzed to the corresponding acid for direct testing in ANO1 fluorescence-based plate reader (FPR) assays. The unsubstituted C-5 position offers an additional vector for modification that is not available in 5-substituted analogs, potentially enabling exploration of underexploited SAR space in this therapeutically relevant target class.

Custom Synthesis Feasibility

For laboratory managers evaluating build-or-buy decisions, the compound's accessibility via the one-pot Gewald reaction using commercially available 2,5-dimethylacetophenone and methyl cyanoacetate provides a straightforward synthetic fallback [1]. The one-pot Gewald protocol using morpholinium acetate has demonstrated 41–94% yields across diverse substrates, with electron-rich ketones favoring higher yields [2]. This synthetic predictability supports reliable custom synthesis quoting and reduces supply chain risk for programs requiring multi-gram quantities.

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